molecular formula C15H17N3O B2783325 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034513-81-8

4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2783325
CAS RN: 2034513-81-8
M. Wt: 255.321
InChI Key: NWIVCMXYFOPTLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as dibenzo[b,f][1,4]oxazepine (DBO) derivatives, has been described in several studies . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves the reaction of 2-aminophenols with alkynones .


Molecular Structure Analysis

The molecular structure of similar compounds, such as metal(II) complexes with pyrimidine derivative ligand, has been characterized by physico-chemical and different spectral techniques . These complexes have square planar geometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

Scientific Research Applications

Antimicrobial Properties

4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: and its derivatives have been investigated for their antimicrobial potential. Studies have shown moderate to good activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans and Saccharomyces cerevisiae . These findings suggest its potential use in developing novel antimicrobial agents.

Antioxidant Properties

The compound displays antioxidant activity, making it relevant in combating oxidative stress. It exhibits ferrous ion chelation and scavenging of free radicals, as demonstrated by 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . Antioxidants play a crucial role in preventing cellular damage and various diseases.

Pharmaceutical Applications

Pyrimidine-based compounds, including 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine , have applications in pharmaceuticals. Their derivatives are employed as analgesics, anti-epileptics, antivirals, and anti-hypertensive agents . Researchers continue to explore their potential in drug development.

Bioactive Molecules

Pyrimidine derivatives serve as synthetic precursors for bioactive molecules. The compound’s substituted derivatives (e.g., amino, hydroxyl, fluoro) have been investigated for various pharmacological activities, including antimycobacterial effects and phosphodiesterase inhibition .

Chemical and Medicinal Applications

The synthesis of pyrimidine derivatives is essential in medicinal chemistry. Researchers have explored novel compounds containing 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine for potential therapeutic applications . These compounds may contribute to drug discovery.

Structural and Electronic Properties

Density functional theory (DFT) calculations have been used to study the structural and electronic properties of this compound and its complexes. Understanding these properties aids in predicting behavior and interactions in various environments .

Mechanism of Action

While the specific mechanism of action for “4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is not available, similar compounds such as metal(II) complexes with pyrimidine derivative ligand have been found to bind with calf thymus (CT) DNA via groove binding mode .

Future Directions

The future directions for the study of “4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and similar compounds could involve further exploration of their synthesis methods , molecular structure , and potential biological activities .

properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-9-15(17-12(2)16-11)18-7-8-19-14-6-4-3-5-13(14)10-18/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVCMXYFOPTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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